molecular formula C18H28ClNO6 B4041786 N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

Cat. No.: B4041786
M. Wt: 389.9 g/mol
InChI Key: XLDYSWPRRAHAMA-UHFFFAOYSA-N
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Description

“N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate” is a chemical compound with the molecular formula C16H26ClNO2 . It belongs to the class of organic compounds known as amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a butanamine backbone with an ethoxyethyl group and a 4-chloro-2,3-dimethylphenoxy group attached to the nitrogen atom . The molecular weight of this compound is approximately 299.836 Da .

Scientific Research Applications

Detection and Analysis Methods

One study focuses on the determination of a novel psychoactive substance, showcasing advanced detection methods like high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for identifying and quantifying substances in biological samples (Poklis et al., 2014). This methodology is crucial for toxicology and pharmacology, offering insights into the analytical techniques that could be applied to N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate for its detection and analysis in various matrices.

Chemosensors for Metal Ions

Research into the synthesis of compounds that act as chemosensors for metal ions, such as Zn2+ and Al3+, highlights the potential applications of similar compounds in environmental monitoring and biochemical assays. For example, a rhodamine-based compound was developed as a dual chemosensor with distinctly separated excitation and emission wavelengths, demonstrating the compound's ability to detect specific metal ions selectively and sensitively (Roy et al., 2019). Such research could inform the development of sensors using this compound or related compounds for specific applications.

Properties

IUPAC Name

N-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO2.C2H2O4/c1-5-12(2)18-8-9-19-10-11-20-16-7-6-15(17)13(3)14(16)4;3-1(4)2(5)6/h6-7,12,18H,5,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDYSWPRRAHAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C(=C(C=C1)Cl)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 2
N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 3
N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 4
N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 5
N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 6
N-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-2-butanamine oxalate

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